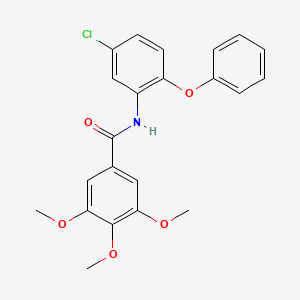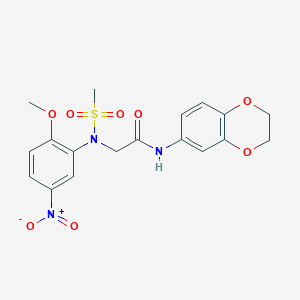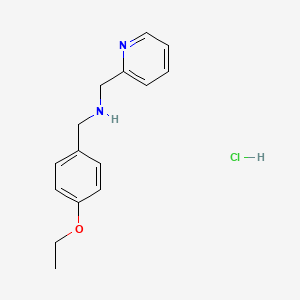
N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide
Übersicht
Beschreibung
N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CEP-26401, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide inhibits the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). This enzyme plays a key role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide leads to the activation of the Wnt signaling pathway, which promotes cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have other biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and to reduce inflammation in animal models of inflammatory bowel disease. These effects are thought to be mediated through the activation of the Wnt signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide is its specificity for GSK-3β, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, its potency and selectivity can also be a limitation, as high concentrations of N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide may be required to achieve the desired effects. In addition, its effects may be cell type-specific, which can make it difficult to extrapolate results to other cell types.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is its potential use in combination therapy with other anticancer agents. Another area of interest is its potential use in the treatment of other diseases, such as Alzheimer's disease and inflammatory bowel disease. Finally, further studies are needed to elucidate the exact mechanism of action of N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide and to identify potential biomarkers of response to this agent.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N~2~-(4-chlorophenyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(4-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-4-14-5-9-16(10-6-14)20-18(22)13(2)21(25(3,23)24)17-11-7-15(19)8-12-17/h5-13H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYCDOFXFDUHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amino]benzamide](/img/structure/B4172205.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4172217.png)

![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4172232.png)
![ethyl N-[(cyclohexylamino)carbonyl]-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B4172239.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B4172261.png)
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4172271.png)

![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-chlorophenoxy)acetamide dihydrochloride](/img/structure/B4172275.png)
![N-cyclohexyl-N'-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]urea](/img/structure/B4172276.png)

![4-[4-(1-adamantylcarbonyl)-1-piperazinyl]-3-fluorobenzonitrile](/img/structure/B4172303.png)
![N-(3'-acetyl-1-benzyl-5-methoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4172306.png)